molecular formula C29H36O11 B601411 19-Hydroxy-10-deacetyl Baccatin-III CAS No. 154083-99-5

19-Hydroxy-10-deacetyl Baccatin-III

Cat. No.: B601411
CAS No.: 154083-99-5
M. Wt: 560.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:

Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Studies: Serves as a substrate in studies involving enzyme-catalyzed transformations.

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALOPRXVBVZSAC-RIFKXWPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.